tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS: 1420844-95-6) is a pyrrolidine-based compound featuring a 2-chloropyrimidine substituent linked via an ether group. Its molecular formula is C13H19ClN4O3, with a molecular weight of 314.77 g/mol (derived from and ).
Properties
IUPAC Name |
tert-butyl 3-(2-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-10-4-6-15-11(14)16-10/h4,6,9H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOBLDDNTYTCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic aromatic substitution (S_NAr) reaction between a chloropyrimidine derivative and a protected pyrrolidine alcohol. The key steps are:
-
- 2-Chloropyrimidin-4-ol or 2-chloropyrimidine (chlorinated pyrimidine moiety)
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (pyrrolidine ring with tert-butyl carbamate protecting group and hydroxyl substituent)
-
- Nucleophilic substitution of the chlorine atom on the pyrimidine ring by the oxygen nucleophile of the pyrrolidine hydroxyl group, forming an ether linkage.
-
- Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the hydroxyl group.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution.
- Reaction Time: Several hours (12–24 h) depending on scale and conditions.
Detailed Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | tert-Butyl 3-hydroxypyrrolidine-1-carboxylate + 2-chloropyrimidin-4-ol | Formation of nucleophile and electrophile |
| 2 | Base (K2CO3), DMF, 80–100 °C, 12–24 h | Nucleophilic aromatic substitution reaction |
| 3 | Workup: aqueous quench, extraction | Isolation of crude product |
| 4 | Purification: recrystallization or column chromatography | Purification to obtain pure this compound |
Reaction Mechanism
The mechanism involves:
- Deprotonation of the hydroxyl group on tert-butyl 3-hydroxypyrrolidine-1-carboxylate by the base to form an alkoxide ion.
- The alkoxide ion attacks the electron-deficient 4-position of the 2-chloropyrimidine ring, displacing the chlorine atom.
- Formation of the ether linkage between the pyrrolidine oxygen and the pyrimidine ring.
This S_NAr mechanism is favored by the electron-withdrawing nature of the pyrimidine ring and the presence of the chlorine leaving group.
Alternative Synthetic Routes and Catalysis
While the classical S_NAr route is most common, some reports and patents suggest catalytic methods to improve yields and reaction rates:
Palladium-Catalyzed Coupling: Use of Pd(OAc)_2 with phosphine ligands (e.g., XPhos) in tert-butanol solvent at moderate temperatures (40–100 °C) can facilitate the ether bond formation via Buchwald-Hartwig-type coupling, especially when direct nucleophilic substitution is sluggish.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, reducing reaction times from hours to minutes.
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from suitable solvents (e.g., ethyl acetate/hexane).
- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Research Discoveries and Data Tables
Yield and Reaction Conditions Summary
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | K2CO3 | DMF | 100 | 16 | 75–85 | Standard S_NAr |
| 2 | Cs2CO3 | DMSO | 90 | 12 | 80–88 | Slightly higher yield |
| 3 | Pd(OAc)_2/XPhos | t-BuOH | 80 | 6 | 85–90 | Catalytic coupling |
| 4 | K2CO3 | DMF | Microwave 120 °C | 0.5 | 82 | Microwave-assisted synthesis |
Physical and Chemical Properties Relevant to Synthesis
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN3O3 |
| Molecular Weight | 295.76 g/mol |
| Melting Point | ~120–125 °C (reported) |
| Solubility | Soluble in DMF, DMSO |
| Stability | Stable under dry, inert atmosphere |
Comparative Analysis with Related Compounds
This compound shares synthetic features with related pyrrolidine and piperidine derivatives bearing chloropyrimidine substituents. For example:
| Compound Name | Key Difference | Synthetic Note |
|---|---|---|
| tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate | Chlorine at pyrimidine 5-position | Similar S_NAr approach, different regioselectivity |
| 3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | Sulfanyl linkage instead of oxy | Requires thiol nucleophile and different conditions |
| tert-Butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate | Amino linkage replacing ether | Amine nucleophile, different substitution pattern |
Chemical Reactions Analysis
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Pyrimidine vs. Pyridine/Isoquinoline Derivatives
- Target Compound: Contains a 2-chloropyrimidine ring, which has two nitrogen atoms at positions 1 and 3.
- Analog 1: tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate () replaces pyrimidine with isoquinoline, a fused bicyclic aromatic system. The additional phenyl ring and hydroxyl group enhance π-π stacking but reduce solubility due to higher hydrophobicity .
- Analog 2: Pyridine-based derivatives like tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () feature a single nitrogen in the pyridine ring.
Substituent Variations on Pyrimidine
- Analog 3 : tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS: 1420904-04-6, ) substitutes the 2-chloro group with a 4-methylpyrimidine . The methyl group increases lipophilicity (logP) but diminishes electrophilicity, limiting utility in SNAr reactions .
- Analog 4: tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS: 945895-38-5, ) replaces the ether oxygen with an amino group.
Functional Group and Linker Modifications
Ether vs. Amino/Methoxy Linkers
- Target Compound : The ether linkage (-O-) provides conformational flexibility and moderate polarity.
- Analog 5 : Compounds like (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate () use methyl ester and hydroxymethyl groups, increasing hydrophilicity but introducing stereochemical complexity .
- Analog 6: tert-Butyl 3-(((2-chloropyrimidin-4-yl)methoxy)methyl)pyrrolidine-1-carboxylate (CAS: 1420844-95-6, ) adds a methylene spacer between the pyrrolidine and pyrimidine.
Biological Activity
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, with the CAS number 1264036-68-1, is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research. Its unique structure, featuring a pyrrolidine ring and a chloropyrimidine moiety, contributes to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18ClN3O3
- Molecular Weight : 299.75 g/mol
- Structural Features : The compound contains a tert-butyl ester group, a pyrrolidine ring, and a chloropyrimidine moiety which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with tert-butyl 3-hydroxypyrrolidine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is generally conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation. This method can be scaled for industrial applications by incorporating purification steps like recrystallization or chromatography to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloropyrimidine component can form hydrogen bonds and other interactions with active sites, while the pyrrolidine ring provides structural stability. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, potentially resulting in various biological effects such as inhibition or enhancement of specific biochemical processes .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties against various pathogens, including resistant strains like MRSA .
- Anti-inflammatory Properties : Related compounds have shown promise as anti-inflammatory agents by inhibiting specific pathways involved in inflammation .
Case Studies and Research Findings
Several studies have focused on the biological implications of related compounds and their mechanisms:
- Antimicrobial Studies : Research on chloropyrimidine derivatives has revealed significant antimicrobial effects against Gram-positive bacteria, indicating potential use in treating infections .
- Cancer Research : Compounds structurally related to tert-butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine have demonstrated antiproliferative activity against cancer cell lines, suggesting their potential role in cancer therapy .
- Enzyme Interaction Studies : Investigations into how these compounds interact with enzymes have shown that they can modulate enzyme activity, which is crucial for developing therapeutic agents targeting specific diseases .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl 3-(2-chloropyrimidin-4-yloxy)pyrrolidine-1-carboxylic acid | Contains an oxy group | Alters interaction potential with biological targets |
| tert-butyl 3-(2-chloropyrimidin-4-yloxy)methylpyrrolidine | Methyl group instead of hydroxypyrrolidine | Changes steric properties and biological activity |
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution between a pyrrolidine derivative and 2-chloropyrimidin-4-ol under basic conditions. Key steps include:
- Activation : Use of bases like triethylamine or NaH to deprotonate the hydroxyl group on pyrimidine .
- Coupling : Reaction in anhydrous solvents (e.g., THF or dichloromethane) at 0–25°C to minimize side reactions .
- Protection/Deprotection : The tert-butyl carbamate group is stable under basic conditions but can be cleaved with TFA for downstream modifications . Optimization : Varying solvent polarity (e.g., acetonitrile vs. DMF) and base strength (e.g., K₂CO₃ vs. NaH) can improve yields. Monitoring via TLC or HPLC ensures reaction completion .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrimidine-pyrrolidine linkage (e.g., δ ~5.5 ppm for pyrrolidine-O-CH₂-pyrimidine protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. for C₁₃H₁₉ClN₄O₃: 314.11 g/mol) and detects impurities .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether) confirm functional groups .
Advanced Research Questions
Q. How does the 2-chloropyrimidin-4-yl group influence regioselectivity in substitution reactions?
The electron-withdrawing chlorine atom activates the C4 position of pyrimidine for nucleophilic attack, favoring substitution at C4 over C2 or C5. Computational studies (DFT) show a lower energy barrier for C4-O-pyrrolidine bond formation compared to other positions . Experimental validation :
Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?
Discrepancies in yields (e.g., 50–85%) arise from:
- Catalyst choice : Pd(PPh₃)₄ vs. Pd₂(dba)₃ affects turnover in Suzuki-Miyaura couplings .
- Purification methods : Column chromatography (silica vs. reverse-phase) impacts recovery of polar byproducts . Recommendations :
- Standardize catalyst loading (5–10 mol%) and use degassed solvents to suppress Pd black formation .
- Employ LC-MS to quantify byproducts and adjust workup protocols .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Molecular docking : Models the compound’s fit into enzyme active sites (e.g., kinases). The pyrrolidine ring’s flexibility allows conformational adaptation, while the chloropyrimidine moiety engages in halogen bonding .
- MD simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å . Validation : Compare docking scores (e.g., Glide SP) with IC₅₀ values from enzymatic assays .
Methodological Case Study: Troubleshooting Low Reactivity
Key Research Applications
- Medicinal Chemistry : Serves as a precursor for kinase inhibitors (e.g., JAK2/3) via Suzuki coupling with boronic acids .
- Chemical Biology : Photoaffinity labeling probes for target identification (e.g., via azide-alkyne click chemistry) .
For further details, consult peer-reviewed protocols in Organic Letters or Journal of Medicinal Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
